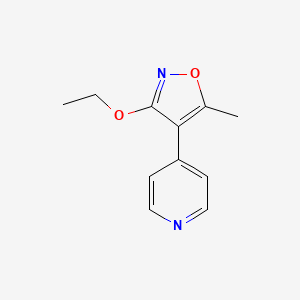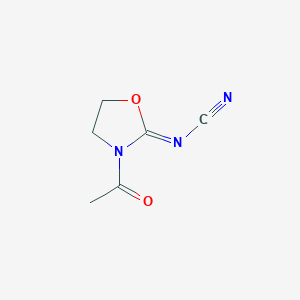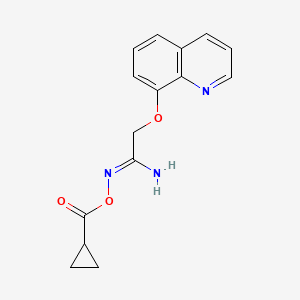
6-Acetyl-2-(4-nitrophenyl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Acetyl-2-(4-nitrophenyl)quinoline-4-carboxylic acid is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an acetyl group at the 6-position, a nitrophenyl group at the 2-position, and a carboxylic acid group at the 4-position of the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
-
Pfitzinger Reaction: : One common method to synthesize quinoline derivatives involves the Pfitzinger reaction, where isatin reacts with a methyl ketone in the presence of a base. For 6-Acetyl-2-(4-nitrophenyl)quinoline-4-carboxylic acid, the reaction would involve 4-nitroacetophenone and isatin under basic conditions .
-
Friedländer Synthesis: : Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone. For this compound, 2-amino-4-nitrobenzophenone would react with acetylacetone .
Industrial Production Methods
Industrial production typically involves optimizing these synthetic routes for higher yields and purity. This may include using catalysts, optimizing reaction temperatures, and employing continuous flow reactors to scale up the process efficiently.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the acetyl group, forming carboxylic acids or other oxidized derivatives.
-
Reduction: : The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
-
Substitution: : The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of 6-carboxy-2-(4-nitrophenyl)quinoline-4-carboxylic acid.
Reduction: Formation of 6-acetyl-2-(4-aminophenyl)quinoline-4-carboxylic acid.
Substitution: Formation of various substituted quinoline derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry
In chemistry, 6-Acetyl-2-(4-nitrophenyl)quinoline-4-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, quinoline derivatives are known for their antimicrobial and antiviral properties.
Medicine
In medicine, derivatives of this compound are explored for their anticancer properties. The nitrophenyl and quinoline moieties are crucial for interacting with biological targets, potentially inhibiting cancer cell growth .
Industry
Industrially, this compound can be used in the synthesis of dyes and pigments due to its aromatic structure and the presence of functional groups that can be further modified to achieve desired properties.
作用機序
The mechanism of action of 6-Acetyl-2-(4-nitrophenyl)quinoline-4-carboxylic acid involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the quinoline ring can intercalate with DNA, disrupting its function. The carboxylic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules.
類似化合物との比較
Similar Compounds
2-(4-Nitrophenyl)quinoline-4-carboxylic acid: Lacks the acetyl group, which may affect its biological activity and solubility.
6-Acetylquinoline-4-carboxylic acid: Lacks the nitrophenyl group, which may reduce its antimicrobial properties.
2-(4-Aminophenyl)quinoline-4-carboxylic acid: The reduced form of the nitrophenyl derivative, potentially exhibiting different biological activities.
Uniqueness
6-Acetyl-2-(4-nitrophenyl)quinoline-4-carboxylic acid is unique due to the presence of both the acetyl and nitrophenyl groups, which confer distinct chemical and biological properties. These functional groups allow for diverse chemical reactions and interactions with biological targets, making it a versatile compound in various fields of research and industry.
特性
CAS番号 |
89684-56-0 |
|---|---|
分子式 |
C18H12N2O5 |
分子量 |
336.3 g/mol |
IUPAC名 |
6-acetyl-2-(4-nitrophenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H12N2O5/c1-10(21)12-4-7-16-14(8-12)15(18(22)23)9-17(19-16)11-2-5-13(6-3-11)20(24)25/h2-9H,1H3,(H,22,23) |
InChIキー |
PSMZYPYQEBXPIH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




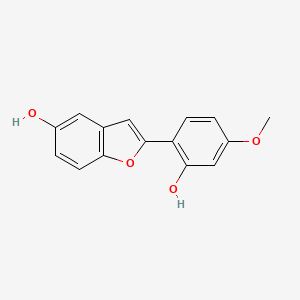
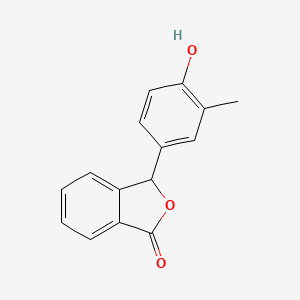
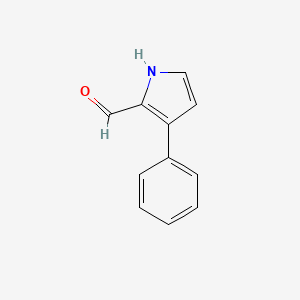
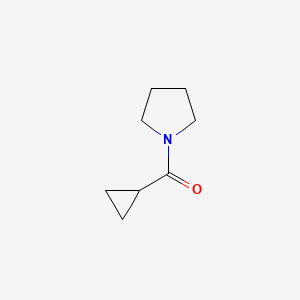
![N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12887217.png)



![(2R,5S,10aS,10bS)-2-Amino-5-benzyl-2-ethyl-10b-hydroxytetrahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3,6(5H,10bH)-dione hydrochloride](/img/structure/B12887230.png)
